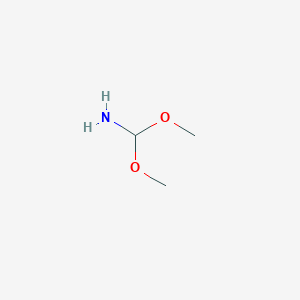

Dimethoxymethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethoxymethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c1-5-3(4)6-2/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMLBOINJTXUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

Introduction

N,N-Dimethylformamide dimethyl acetal (DMF-DMA), with the CAS Number 4637-24-5, is a versatile and highly reactive organic reagent. While sometimes referred to by the broader chemical class name "dimethoxymethanamine," DMF-DMA is the specific and most widely utilized compound in this category for organic synthesis. It is a colorless to pale yellow liquid known for its utility as a powerful methylating and formylating agent.[1][2] Its structure features a central carbon atom bonded to both a dimethylamino group and two methoxy groups, bestowing upon it a unique dual reactivity profile.[3][4] This guide provides a comprehensive overview of its fundamental properties, core reactivity, and key applications, tailored for professionals in research, chemical science, and drug development.

Fundamental Properties

The physical, chemical, and safety properties of DMF-DMA are summarized below. This data is essential for its safe handling, storage, and application in experimental design.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | N,N-Dimethylformamide dimethyl acetal | [1] |

| Synonyms | DMF-DMA, 1,1-Dimethoxy-N,N-dimethylmethanamine | [3] |

| CAS Number | 4637-24-5 | |

| Molecular Formula | C₅H₁₃NO₂ | [1] |

| Molecular Weight | 119.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Density | 0.895 g/cm³ at 20°C; 0.897 g/mL at 25°C | [5] |

| Melting Point | -85 °C | |

| Boiling Point | 102-103 °C at 720 mmHg | [5] |

| Refractive Index (n20/D) | 1.396 | [5] |

| Solubility | Soluble in most organic solvents; hydrolyzes in water | [5][6] |

Safety and Handling Data

| Property | Value | Source(s) |

| Signal Word | Danger | |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H332 (Harmful if inhaled) | |

| Flash Point | 6 °C (42.8 °F) | |

| Autoignition Temperature | 155 °C | |

| Explosion Limits | 1.3 - 17.7 % (v/v) | |

| Storage Temperature | 2-30°C; Store below +30°C | [5] |

| Incompatible Materials | Strong oxidizing agents, acids. Hydrolyzes with water. | [7] |

| Hazardous Decomposition | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂) | [7][8] |

Core Reactivity and Mechanisms

The synthetic utility of DMF-DMA stems from its unique electronic structure. The central carbon atom is electrophilic, while the nitrogen atom is nucleophilic, allowing it to participate in a wide array of transformations.[3][9]

Caption: Dual reactivity of DMF-DMA.

This dual nature makes DMF-DMA a versatile reagent capable of acting as:

-

A Formylating and Aminomethylenating Agent : It reacts with compounds containing active methylene or methyl groups to introduce a dimethylaminomethylene group [-CH=N(CH₃)₂], forming enamines.[9]

-

An Alkylating (Methylating) Agent : Under mild conditions, it can methylate carboxylic acids, phenols, and thiols.[9]

-

A C1 Synthon : It serves as a one-carbon building block, particularly in the construction of diverse heterocyclic frameworks like pyrimidines, pyridines, and pyrazoles.[3][10]

-

A Dehydrating Agent : It can be used to promote condensation reactions, such as the conversion of trans-vicinal diols to epoxides.[11][12]

Key Synthetic Applications & Workflows

Synthesis of Heterocycles

A primary application of DMF-DMA is in the synthesis of heterocyclic compounds. It acts as a crucial C1 building block by first reacting with an active methylene compound to form an enamine intermediate, which can then undergo intramolecular cyclization or react with another component to form the final ring structure.[3][13]

Caption: Generalized workflow for heterocycle synthesis.

Alkylation and Formylation Reactions

DMF-DMA is a potent methylating agent for carboxylic acids, yielding methyl esters efficiently under relatively mild conditions.[9] It also serves as a formylating agent for primary and secondary amines, leading to the formation of amidines. These reactions are fundamental in modifying functional groups during the synthesis of complex molecules.

Experimental Protocols

Detailed methodologies are crucial for the successful application of DMF-DMA. Below are representative experimental protocols for its synthesis and its use in a dehydration reaction.

Protocol 1: Synthesis of N,N-Dimethylformamide Dimethyl Acetal

This protocol is adapted from a patented industrial method, which involves a two-step process.[14]

Step 1: Formation of the Iminium Complex

-

In a suitable reaction vessel equipped with a stirrer and temperature control, charge N,N-dimethylformamide (DMF).

-

Slowly add dimethyl sulfate to the DMF. This is an exothermic reaction and the temperature should be maintained carefully. The reaction produces a methyl sulfate salt of the O-methylated DMF (an iminium complex).

Step 2: Reaction with Sodium Methoxide

-

Prepare a dispersion of solid sodium methoxide in an organic solvent such as isoparaffin or solvent naphtha in a separate reactor.[14]

-

Cool the sodium methoxide dispersion to 20-30 °C.[14]

-

Slowly add the iminium complex prepared in Step 1 to the sodium methoxide dispersion while maintaining the temperature between 20-30 °C.[14]

-

The reaction mixture is stirred until the reaction is complete. The product, DMF-DMA, is dissolved in the organic solvent.

-

The solid by-products are removed by filtration.

-

The final product is isolated from the filtrate by distillation. This method reportedly achieves yields of over 85%.[14]

Caption: Two-step synthesis of DMF-DMA.

Protocol 2: Dehydration of trans-9,10-Dihydro-9,10-phenanthrenediol

This procedure, adapted from Organic Syntheses, demonstrates the use of DMF-DMA as a dehydrating agent to form an epoxide.[12]

-

Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 10.6 g (0.0500 mole) of trans-9,10-dihydro-9,10-phenanthrenediol and 13 g of N,N-dimethylformamide dimethyl acetal (redistilled before use) in a solvent mixture of 40 mL of N,N-dimethylformamide and 100 mL of dry tetrahydrofuran.[12]

-

Reaction : Heat the solution at reflux for 16 hours.[12]

-

Workup : Allow the solution to cool to room temperature. Add 200 mL of water and 100 mL of ether to the flask.[12]

-

Extraction : Separate the organic layer. Wash the aqueous layer twice with 200-mL portions of ether.[12]

-

Isolation : Combine the ether phases and dry them over magnesium sulfate. Evaporate the solvent under reduced pressure to yield the crude product, phenanthrene-9,10-oxide.[12]

-

Purification : The resulting solid can be further purified by trituration or recrystallization.[12]

Safety, Handling, and Storage

DMF-DMA is a hazardous chemical that requires careful handling.

-

Handling : All operations should be conducted in a well-ventilated chemical fume hood.[9] Use spark-proof tools and explosion-proof equipment.[7][8] Personal protective equipment (PPE), including gloves, eye protection, and appropriate respiratory protection, is mandatory.[8] Grounding and bonding of containers is necessary to prevent static discharge.[6][7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[7] Keep away from heat, sparks, open flames, and other sources of ignition.[6][8]

-

Stability : DMF-DMA is stable under normal temperatures and pressures but hydrolyzes in the presence of water.[7] It is a flammable liquid and its vapors may form explosive mixtures with air.[7][8]

References

- 1. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | High Quality Reagent Supplier [gunjalindustries.com]

- 2. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]

- 5. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. N-Dimethoxymethyl-N,N-dimethylamine(4637-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]

- 10. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. scirp.org [scirp.org]

- 14. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]

An In-depth Technical Guide on the Synthesis and Characterization of N,N-Dimethylformamide Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a versatile and highly reactive reagent widely employed in organic synthesis. This document details its synthesis, characterization, and key applications, with a focus on providing practical experimental protocols and quantitative data to support researchers in their work.

Introduction

N,N-Dimethylformamide dimethyl acetal (DMF-DMA), with the chemical formula C5H13NO2, is a colorless to pale yellow liquid.[1] It is the dimethyl acetal derivative of N,N-dimethylformamide (DMF). DMF-DMA is a valuable reagent in organic chemistry, serving as a powerful methylating and formylating agent.[2][3] Its utility extends to the synthesis of a wide array of organic compounds, including enamines, amidines, and various heterocyclic structures, making it a crucial intermediate in the pharmaceutical and agrochemical industries.[2][4] The reactivity of DMF-DMA stems from the electrophilic nature of its central carbon atom and the nucleophilicity of the nitrogen atom.[5]

Synthesis of N,N-Dimethylformamide Dimethyl Acetal

Several methods have been developed for the synthesis of DMF-DMA. The most common industrial method involves the reaction of N,N-dimethylformamide with dimethyl sulfate and sodium methoxide. More recently, environmentally friendlier methods have been explored to avoid the use of highly toxic dimethyl sulfate.

Synthesis via Dimethyl Sulfate and Sodium Methoxide

This traditional method involves a two-step process: the formation of an iminium salt intermediate followed by reaction with sodium methoxide.[2]

Reaction Scheme:

dot

Caption: Synthesis of DMF-DMA via the Dimethyl Sulfate method.

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below, based on established procedures.[1][6]

-

Iminium Salt Formation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, N,N-dimethylformamide is heated to approximately 60-70°C.[1][6]

-

Dimethyl sulfate is added dropwise to the heated DMF, maintaining the temperature. The molar ratio of DMF to dimethyl sulfate is typically 1:1.[1][6]

-

The reaction mixture is stirred for several hours (e.g., 4-5 hours) to ensure the complete formation of the iminium salt intermediate.[1][6] The mixture is then cooled to room temperature.[1]

-

Acetal Formation: In a separate reactor, solid sodium methoxide is dispersed in an inert organic solvent such as solvent naphtha or isoparaffin.[6]

-

The previously prepared iminium salt complex is then added dropwise to the sodium methoxide suspension while maintaining a controlled temperature, typically between 20-30°C.[6]

-

The reaction is allowed to proceed for a few hours with stirring.

-

Work-up and Purification: The reaction mixture is filtered to remove the solid by-product (sodium methyl sulfate).

-

The filtrate, containing the crude DMF-DMA, is then purified by fractional distillation.[1] The fraction collected between 105-108°C corresponds to the pure product.[1][6]

Environmentally Friendly Synthesis via Chloroform and Sodium Methoxide

To circumvent the use of the highly toxic and carcinogenic dimethyl sulfate, an alternative synthesis route utilizing chloroform has been developed.[7]

Reaction Scheme:

dot

Caption: Environmentally friendly synthesis of DMF-DMA.

Experimental Protocol:

The following protocol is based on a patented, more environmentally benign process.[7]

-

Intermediate Formation: Chloroform, sodium methoxide, and a suitable solvent (e.g., a mixture of methanol and kerosene) are charged into a reactor. A catalyst, such as cuprous chloride, and a phase transfer catalyst, like tetrabutylammonium chloride, are also added.[7]

-

The mixture is heated to around 80°C and allowed to react for a couple of hours. The temperature is then slowly increased to about 120°C and the reaction continues for another few hours.[7]

-

After cooling, the mixture is filtered to remove solid by-products.

-

Acetal Formation: The filtrate is transferred to a reactor, and dimethylamine is introduced.[7]

-

The reactor is sealed and heated to 140-150°C for a couple of hours to facilitate the reaction.[7]

-

Work-up and Purification: After cooling, the product is purified from the reaction mixture, typically by distillation.

Comparison of Synthesis Methods

The choice of synthesis method often depends on factors such as scale, available reagents, and environmental considerations. The table below summarizes the key quantitative data for the two primary methods.

| Parameter | Dimethyl Sulfate Method | Chloroform Method |

| Primary Reactants | DMF, Dimethyl Sulfate, Sodium Methoxide | Chloroform, Sodium Methoxide, Dimethylamine |

| Typical Yield | 75-86%[1][8][9] | ~90% (purity)[7] |

| Purity | >97%[1][6] | ~90-93.5%[7] |

| Key Advantages | Well-established, high purity | Avoids highly toxic dimethyl sulfate |

| Key Disadvantages | Uses carcinogenic dimethyl sulfate | May require higher temperatures and pressures |

Characterization of N,N-Dimethylformamide Dimethyl Acetal

The structural elucidation and purity assessment of DMF-DMA are typically performed using a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C5H13NO2 |

| Molecular Weight | 119.16 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 102-104 °C at 720 mmHg[10] |

| Density | 0.897 g/mL at 25 °C |

| Flash Point | 45 °F |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of DMF-DMA typically shows three distinct signals. The six protons of the two equivalent N-methyl groups appear as a singlet. The six protons of the two equivalent methoxy groups also appear as a singlet, but at a different chemical shift. The single methine proton gives rise to a singlet as well.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the N-methyl carbons, the methoxy carbons, and the central methine carbon.

Infrared (IR) Spectroscopy:

The IR spectrum of DMF-DMA is characterized by the absence of a carbonyl (C=O) stretching band, which would be prominent in its precursor, DMF. Key absorptions include C-H stretching and bending vibrations, as well as C-O and C-N stretching frequencies.

Mass Spectrometry (MS):

Mass spectrometry is a valuable tool for confirming the molecular weight of DMF-DMA. The fragmentation pattern in the mass spectrum can provide further structural information, often showing the loss of methoxy groups or cleavage of the C-N bond.[2]

dot

Caption: General workflow for the synthesis and characterization of DMF-DMA.

Applications in Research and Development

DMF-DMA is a versatile reagent with numerous applications in organic synthesis, which are of significant interest to researchers in drug development.

-

Heterocyclic Synthesis: It is a key building block for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles.[4]

-

Formylation and Aminomethylenation: DMF-DMA is used to introduce a formyl or dimethylaminomethylene group into a molecule.

-

Methylation: It can act as a methylating agent for carboxylic acids, phenols, and thiols.[2]

-

Derivatization Agent: In analytical chemistry, DMF-DMA is used as a derivatizing agent for gas chromatography (GC) analysis of compounds with active hydrogens, such as fatty acids and amino acids, to increase their volatility.[11]

Safety and Handling

DMF-DMA is a flammable liquid and should be handled in a well-ventilated fume hood.[12] It is harmful if swallowed or inhaled and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

N,N-Dimethylformamide dimethyl acetal is an indispensable reagent in modern organic synthesis. Understanding its synthesis and characterization is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of the primary synthetic routes, comprehensive characterization data, and essential safety information to aid scientists and professionals in their work with this versatile compound. The continued development of more sustainable synthesis methods will further enhance its utility in the chemical and pharmaceutical industries.

References

- 1. N,N-Dimethylformamide dimethyl acetal synthesis - chemicalbook [chemicalbook.com]

- 2. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Page loading... [wap.guidechem.com]

- 5. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]

- 6. CN110003023B - Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal - Google Patents [patents.google.com]

- 7. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]

- 8. N,N-Dimethylformamide dibenzyl acetal | 2016-04-8 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Derivatization of Perfluorocarboxylic Acids with N,N-Dimethylformamide Dimethylacetal Prior to GC-MS Analysis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 12. Dimethylformamide dimethyl acetal | C5H13NO2 | CID 78373 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Reagent: A Technical Guide to N,N-Dimethylformamide Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylformamide dimethyl acetal (DMF-DMA), systematically known as 1,1-dimethoxy-N,N-dimethylmethanamine, is a versatile and highly reactive organic reagent with significant applications in synthetic chemistry, particularly in the pharmaceutical industry. Its utility as a building block for heterocyclic compounds, a methylating agent, and a formylating agent makes it an indispensable tool in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Identity and Properties

CAS Number: 4637-24-5[1][2][3][4][5][6]

Chemical Structure:

Molecular Formula: C₅H₁₃NO₂[2][4][6]

Synonyms: 1,1-Dimethoxy-N,N-dimethylmethanamine, DMFDMA, 1,1-Dimethoxytrimethylamine[2]

Quantitative Data

The physical and chemical properties of N,N-Dimethylformamide dimethyl acetal are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 119.16 g/mol | [2][4][5] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 0.897 g/mL at 25 °C | [3] |

| Boiling Point | 102-103 °C at 720 mmHg | |

| Refractive Index | n20/D 1.396 | |

| Flash Point | 45 °F | [3] |

Experimental Protocols

Synthesis of N,N-Dimethylformamide Dimethyl Acetal

A common laboratory-scale synthesis of N,N-Dimethylformamide dimethyl acetal involves the reaction of N,N-dimethylformamide (DMF) with dimethyl sulfate to form an iminium salt, which is then treated with a base.[7]

Materials:

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfate

-

Sodium methoxide

-

Anhydrous organic solvent (e.g., isoparaffin, solvent naphtha)[7]

Procedure:

-

Formation of the Iminium Salt: N,N-Dimethylformamide is reacted with dimethyl sulfate in a suitable solvent. This reaction is typically exothermic and should be performed with cooling to maintain control over the reaction temperature. The product of this step is the intermediate iminium salt.[7]

-

Reaction with Sodium Methoxide: The iminium salt is then reacted with a dispersion of solid sodium methoxide in an organic solvent. The reaction temperature is maintained between 20-30 °C.[7]

-

Work-up and Purification: After the reaction is complete, the solid byproducts are removed by filtration. The filtrate, containing the crude N,N-Dimethylformamide dimethyl acetal, is then purified by fractional distillation under reduced pressure to yield the final product.[7]

Role in Drug Development and Organic Synthesis

N,N-Dimethylformamide dimethyl acetal is a key reagent in the synthesis of a wide variety of heterocyclic compounds, many of which form the core structures of pharmaceuticals.[8][9][10] Its primary role is as a one-carbon (C1) synthon, enabling the introduction of a formyl group or a dimethylaminomethylene group into a molecule.[5][11]

One of its most significant applications is in the formation of enamines from compounds containing active methylene groups.[5] These enamines are versatile intermediates that can be used to construct various heterocyclic systems such as pyridines, pyrimidines, and pyrazoles.[11] For example, DMF-DMA is instrumental in the synthesis of pyridine derivatives that have shown potent inhibitory activity against PI3 kinase isoforms, which are important targets in cancer therapy.[8][10]

Furthermore, DMF-DMA is utilized for the methylation of phenols, thiols, and carboxylic acids, providing a convenient method for the protection of these functional groups or for the synthesis of desired target molecules.[5]

Mandatory Visualizations

Reaction of DMF-DMA with an Active Methylene Compound

The following diagram illustrates the general reaction of N,N-Dimethylformamide dimethyl acetal with a compound containing an active methylene group (flanked by two electron-withdrawing groups, R and R') to form a reactive enamine intermediate.

Caption: Formation of an enamine from DMF-DMA and an active methylene compound.

Synthetic Utility in Heterocyclic Chemistry

The enamine intermediates generated from the reaction of DMF-DMA are pivotal in the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Caption: Synthetic pathway from DMF-DMA to APIs via heterocyclic intermediates.

References

- 1. N,N-Dimethylformamide dimethyl acetal CAS 4637-24-5 | 803068 [merckmillipore.com]

- 2. scbt.com [scbt.com]

- 3. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]

- 4. darshanpharmachem.com [darshanpharmachem.com]

- 5. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]

- 6. Dimethylformamide dimethyl acetal | C5H13NO2 | CID 78373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

The Formylation Powerhouse: A Technical Guide to Dimethoxymethanamine and its Analogs in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling "Dimethoxymethanamine"

In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) is a pivotal transformation, laying the groundwork for a multitude of functional group interconversions and the construction of complex molecular architectures. While the term "this compound" is not a standard IUPAC nomenclature, it most accurately describes the structure of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) , a versatile and widely employed reagent for formylation reactions. This guide provides an in-depth exploration of the mechanism of action of DMF-DMA and its more reactive counterpart, tert-Butoxybis(dimethylamino)methane (Bredereck's reagent) , in formylation reactions. Additionally, the closely related Vilsmeier-Haack reaction will be discussed to provide a comprehensive understanding of this class of formylating agents.

These reagents are instrumental in the synthesis of key intermediates for pharmaceuticals, agrochemicals, and materials science. Their ability to react with a broad range of nucleophiles, including active methylene compounds, amines, and electron-rich aromatic systems, underscores their importance in the modern synthetic chemist's toolkit. This document will delve into the mechanistic underpinnings of these reactions, present quantitative data on their efficiency, provide detailed experimental protocols for their application, and visualize the key transformations through signaling pathway diagrams.

Core Mechanism of Action: A Tale of Electrophilicity

The efficacy of DMF-DMA and its analogs as formylating agents stems from their ability to generate a highly electrophilic species that is readily attacked by a variety of nucleophiles. While the specific reactive intermediate differs slightly between these reagents, the overarching principle of activating a formyl equivalent remains the same.

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is a stable, commercially available reagent that serves as a potent formylating and methylating agent. In formylation reactions, the key step involves the nucleophilic attack at the acetal carbon, which is rendered electrophilic by the two flanking oxygen atoms and the nitrogen atom.

The reaction with an active methylene compound, for instance, proceeds via an initial nucleophilic attack of the enolate on the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol to furnish an enamine intermediate. This enamine can then be hydrolyzed to the corresponding β-ketoaldehyde, effectively achieving formylation at the α-position of the carbonyl group.

dot```dot graph "DMF-DMA_Mechanism" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

DMF_DMA [label="DMF-DMA\n(1,1-Dimethoxy-N,N-dimethylmethanamine)"]; Nucleophile [label="Nucleophile\n(e.g., Enolate, Amine)"]; Intermediate [label="Tetrahedral Intermediate", shape="ellipse", fillcolor="#FBBC05"]; Enamine [label="Enamine/Amidine Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methanol [label="Methanol\n(Leaving Group)", shape="note", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nucleophile -> Intermediate [label="Nucleophilic Attack"]; DMF_DMA -> Intermediate; Intermediate -> Enamine [label="Elimination"]; Intermediate -> Methanol; }

Caption: Activation of Bredereck's reagent and subsequent formylation.

The Vilsmeier-Haack Reaction: A Classic Approach

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich arenes and heterocycles. [1][2][3][4]The key to this reaction is the in situ formation of the Vilsmeier reagent , a chloroiminium ion, typically generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. [1][4]This Vilsmeier reagent is a potent electrophile that undergoes electrophilic aromatic substitution with electron-rich aromatic rings. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the corresponding aryl aldehyde. [1][4] dot

Caption: The Vilsmeier-Haack formylation pathway.

Data Presentation: A Quantitative Overview of Formylation Reactions

The efficiency of formylation reactions using DMF-DMA and its analogs is highly dependent on the substrate, reaction conditions, and the specific reagent employed. The following tables summarize representative quantitative data for the formylation of various classes of compounds.

Table 1: Formylation of Active Methylene Compounds

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexane-1,3-dione | DMF-DMA | Neat | Room Temp | 1 | 95 | [5] |

| 5-(4-Chlorophenyl)furan-2(3H)-one | DMF-DMA | Toluene | 130 | 2.5 | 90 | [6] |

| Aryl methyl ketones | DMF-DMA / L-proline | - | - | - | High | [6] |

| 5-Acyl-6-methyl-2-pyridinones | Bredereck's Reagent | - | - | - | Good | [7] |

| Various Ketones | Bredereck's Reagent | - | - | - | Excellent | [7] |

Table 2: Formylation of Amines

| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary & Secondary Amines | Acetic Formic Anhydride | - | -20 | < 15 min | 97-100 | [8] |

| Various Amines | Formic Acid | Neat | 60 | 1 | 60-99 | |

| Primary & Secondary Amines | CuCl₂·H₂O / H₂O₂ | Methanol | Room Temp | 45-90 min | 63-80 | [8] |

Table 3: Formylation of Aromatic and Heteroaromatic Compounds (Vilsmeier-Haack Type)

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Electron-Rich Arene | (Chloromethylene)dimethyliminium Chloride | DMF | Room Temp | 6.5 | 77 | [1] |

| 1-Vinylpyrroles | Vilsmeier Reagent | - | - | - | - | [3] |

| Electron-Rich Aromatics | Vilsmeier Reagent | - | 0-80 | - | - | [2] |

Experimental Protocols: A Practical Guide

The following protocols provide detailed methodologies for key formylation reactions, serving as a practical guide for laboratory implementation.

Protocol 1: Formation of an Enaminone from a Ketone using DMF-DMA

Objective: To synthesize a β-enaminoketone from a ketone with an α-methylene group using N,N-Dimethylformamide dimethyl acetal.

Materials:

-

Ketone (1.0 equiv)

-

N,N-Dimethylformamide dimethyl acetal (1.5 - 2.0 equiv)

-

Anhydrous toluene or xylene (as solvent, optional)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the ketone and the solvent (if used).

-

Add N,N-Dimethylformamide dimethyl acetal to the stirred solution.

-

Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and substrate reactivity) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude enaminone can be purified by crystallization or column chromatography on silica gel.

dot

Caption: Experimental workflow for enaminone synthesis.

Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Arene

Objective: To introduce a formyl group onto an electron-rich aromatic ring using the Vilsmeier-Haack reaction.

Materials:

-

Electron-rich arene (e.g., N,N-dimethylaniline, indole) (1.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equiv)

-

Ice bath

-

Round-bottom flask with a dropping funnel and magnetic stirrer

-

Aqueous sodium acetate or sodium hydroxide solution for workup

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool anhydrous DMF in an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, add the electron-rich arene to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to stir at 0 °C and then warm to room temperature or heat as required, monitoring the progress by TLC. Reaction temperatures can range from below 0°C to 80°C depending on the substrate's reactivity. [2]5. Once the reaction is complete, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of an aqueous solution of sodium acetate or sodium hydroxide until the solution is basic.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography or crystallization.

dot

Caption: Workflow for the Vilsmeier-Haack reaction.

Conclusion: A Cornerstone of Modern Synthesis

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. revues.imist.ma [revues.imist.ma]

- 6. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]

- 7. Bredereck's reagent - Enamine [enamine.net]

- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide dimethyl acetal (DMF-DMA), also known as 1,1-Dimethoxytrimethylamine, is a versatile and highly reactive reagent frequently employed in organic synthesis.[1][2] Its utility as a formylating agent, methylating agent, and a building block for heterocyclic compounds makes it invaluable in the pharmaceutical and fine chemical industries.[3][4][5] However, its chemical properties necessitate a thorough understanding of its hazards and strict adherence to safety protocols to ensure the well-being of laboratory personnel. This guide provides comprehensive safety and handling information for DMF-DMA.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N,N-Dimethylformamide dimethyl acetal is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | References |

| CAS Number | 4637-24-5 | [1] |

| Molecular Formula | C₅H₁₃NO₂ | [1] |

| Molecular Weight | 119.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Odorless to slightly sweet | [1][6] |

| Boiling Point | 102 - 106 °C | [1] |

| Melting Point | -85 °C | [5][7] |

| Flash Point | 6 - 7 °C (43 - 45 °F) | [1][7][8] |

| Autoignition Temperature | 155 °C (311 °F) | [1][5] |

| Density / Specific Gravity | 0.890 - 0.897 g/cm³ at 20-25 °C | [1][7][9] |

| Solubility | Reacts with water (hydrolyzes); soluble in many organic solvents | [1][7] |

Hazard Identification and Toxicology

DMF-DMA is classified as a hazardous chemical and presents significant physical and health risks.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Summary of Toxicological Effects:

-

Primary Hazards: The substance is highly flammable, poses a serious risk of eye damage, is harmful if inhaled, and can cause allergic skin reactions.[1][10]

-

Inhalation: Inhalation of vapors can be harmful and may cause respiratory irritation.[6][13]

-

Eye Contact: Direct contact causes serious eye damage, with a potential risk of blindness.[10][14]

-

Skin Contact: May cause skin irritation and allergic skin reactions (sensitization).[12][13]

-

Long-term Exposure: Prolonged exposure may lead to central nervous system depression and liver damage.[6]

Safe Handling and Storage Protocol

A systematic approach to handling and storage is critical to minimize risks. The following workflow outlines the necessary precautions.

Caption: Logical workflow for the safe handling of DMF-DMA.

Precautions for Safe Handling:

-

Always work in a well-ventilated area, preferably under a chemical fume hood.[1][11]

-

Avoid breathing vapors, mists, or sprays.[1]

-

Prevent contact with eyes, skin, and clothing.[1]

-

Keep the substance away from heat, sparks, open flames, and other ignition sources.[11][13]

-

Use only non-sparking tools and explosion-proof equipment.[1]

-

Ground and bond all containers and transfer equipment to prevent static electricity discharge.[1][10]

-

Handle and open containers with care.[10]

-

Practice good industrial hygiene: wash hands before breaks and after handling the chemical, and do not eat, drink, or smoke in the work area.[10][13]

Conditions for Safe Storage:

-

Keep containers tightly closed to prevent moisture contamination and leakage.[10][11] A recommended storage temperature is between 2-8 °C.[10]

-

Store away from incompatible materials, particularly strong oxidizing agents and acids.[10][15]

-

The substance is moisture-sensitive; store under an inert atmosphere if necessary.[11][13]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

-

Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[1] Local exhaust ventilation should be used at sources of vapor emission.[15] Eyewash stations and safety showers must be readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield (minimum 8-inch).[13]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, check manufacturer's breakthrough times) and flame-retardant, antistatic protective clothing.[11] Immediately remove and launder any contaminated clothing before reuse.[11]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with appropriate cartridges (e.g., type ABEK for organic vapors and gases) approved under standards like NIOSH (US) or EN 14387 (EU).[11][13]

-

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Caption: Emergency response workflow for incidents involving DMF-DMA.

First-Aid Measures:

| Exposure Route | First-Aid Protocol | References |

| Inhalation | Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. | [11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention, especially if irritation or a rash occurs. | [1][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [10][14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [13][14] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][14] Water mist can be used to cool closed containers.[1]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[13][14]

-

Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel along the ground to a distant ignition source, causing a flashback.[16] It can form explosive mixtures with air.[11] Hazardous combustion products include oxides of carbon (CO, CO₂) and nitrogen (NOx).[13]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]

Accidental Release Measures:

-

Evacuate: Immediately evacuate personnel to a safe area, keeping people upwind of the spill.[1]

-

Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[13]

-

Ventilate: Ensure adequate ventilation.[13]

-

Containment: Prevent the spill from entering drains or waterways.[11][13] Cover drains and contain the spillage using non-combustible absorbent materials like sand, earth, or vermiculite.[13]

-

Clean-up: Collect the absorbed material using spark-proof tools and place it in a suitable, labeled container for disposal.[17]

-

Personal Protection: Wear the appropriate PPE as described in Section 4 during cleanup.[13]

General Experimental Protocol Involving DMF-DMA

While specific experimental procedures vary, the following provides a generalized workflow for using DMF-DMA as a reagent, incorporating essential safety measures. This example does not replace a risk-assessed, specific laboratory protocol.

Objective: General formylation of an active methylene compound.

-

Preparation:

-

Conduct a thorough risk assessment for all reagents and the planned reaction.

-

Set up the reaction apparatus (e.g., round-bottom flask with a condenser and nitrogen inlet) inside a certified chemical fume hood.

-

Ensure all glassware is dry.

-

Ground all metal equipment, including stirrer hotplates and clamps.

-

-

Reagent Handling:

-

Wearing appropriate PPE (safety goggles, face shield, gloves, flame-retardant lab coat), measure the required amounts of the active methylene compound and solvent.

-

Using a dry syringe or cannula, carefully transfer the required volume of DMF-DMA to the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction:

-

Commence stirring and, if required, heat the reaction mixture using a controlled heating mantle or oil bath. Avoid open flames.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction carefully according to the specific protocol, being mindful of any exothermic processes.

-

Perform extraction and purification steps within the fume hood.

-

-

Waste Disposal:

-

Collect all liquid and solid waste containing DMF-DMA or its byproducts in appropriately labeled hazardous waste containers.

-

Dispose of the waste through an approved waste disposal service, following institutional and local regulations.[1]

-

Stability and Reactivity

-

Reactivity: Vapors can form explosive mixtures with air.[11] The material reacts with water (hydrolyzes).[1]

-

Chemical Stability: The product is stable under recommended storage and handling conditions (cool, dry, sealed container).[10]

-

Possibility of Hazardous Reactions: May react violently with strong oxidizing agents.[1]

-

Conditions to Avoid: Heat, flames, sparks, static discharge, and exposure to moisture.[10][11]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[1][15]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and nitrogen oxides.[13]

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | High Quality Reagent Supplier [gunjalindustries.com]

- 4. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]

- 5. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]

- 6. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 7. Buy N,N-Dimethylformamide dimethyl acetal (EVT-318583) | 4637-24-5 [evitachem.com]

- 8. Introduction to NN Dimethylformamide Dimethyl acetal - LISKON [liskonchem.com]

- 9. N,N-ジメチルホルムアミドジメチルアセタール technical grade, 94% | Sigma-Aldrich [sigmaaldrich.com]

- 10. carlroth.com [carlroth.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Dimethylformamide dimethyl acetal | C5H13NO2 | CID 78373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. astechireland.ie [astechireland.ie]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. N,N-DIMETHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Synthetic Versatility of Dimethoxymethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethoxymethanamine, commonly known as N,N-dimethylformamide dimethyl acetal (DMF-DMA), is a versatile and highly reactive reagent in organic synthesis. Its unique chemical properties make it an invaluable tool for a wide array of chemical transformations, ranging from the construction of complex heterocyclic scaffolds to the protection of functional groups. This technical guide provides a comprehensive review of the synthetic applications of DMF-DMA, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Synthesis of Heterocyclic Compounds

DMF-DMA is extensively used as a one-carbon building block for the synthesis of various nitrogen-containing heterocyclic compounds. It reacts with compounds containing active methylene groups and amines to facilitate cyclization reactions, leading to the formation of pyridines, pyrazoles, indoles, and quinazolinones, which are prevalent motifs in pharmaceuticals and agrochemicals.[1]

Pyridine Derivatives

The synthesis of substituted pyridines often involves the reaction of enamines (formed from ketones and DMF-DMA) with other reagents. A notable example is the three-component cascade reaction of 1,1-enediamines, DMF-DMA, and 1,3-dicarbonyl compounds, which affords highly functionalized 2-aminopyridine derivatives in good to excellent yields.[2]

Table 1: Synthesis of 2-Aminopyridine Derivatives via Three-Component Reaction [2]

| Entry | 1,1-Enediamine (1) | 1,3-Dicarbonyl Compound (3) | Time (h) | Yield (%) |

| 1 | R = 4-MeC₆H₄, R' = H | R'' = Me, R''' = Me | 5 | 92 |

| 2 | R = 4-ClC₆H₄, R' = H | R'' = Me, R''' = Me | 5 | 88 |

| 3 | R = 4-BrC₆H₄, R' = H | R'' = Me, R''' = Me | 5 | 89 |

| 4 | R = 4-FC₆H₄, R' = H | R'' = Me, R''' = Me | 5 | 90 |

| 5 | R = 4-MeOC₆H₄, R' = H | R'' = Me, R''' = Me | 5 | 85 |

| 6 | R = Ph, R' = H | R'' = OEt, R''' = Me | 5 | 82 |

| 7 | R = 4-MeC₆H₄, R' = H | R'' = OEt, R''' = Me | 5 | 85 |

| 8 | R = 4-ClC₆H₄, R' = H | R'' = OEt, R''' = Me | 5 | 80 |

Experimental Protocol: General Procedure for the Synthesis of 2-Aminopyridine Derivatives (6) [2]

A mixture of 1,1-enediamine (1, 1.0 mmol), N,N-dimethylformamide dimethyl acetal (2, 1.5 mmol), 1,3-dicarbonyl compound (3, 1.0 mmol), and Cs₂CO₃ (0.2 mmol) in 1,4-dioxane (8 mL) is stirred at reflux for approximately 5 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-aminopyridine derivative.

Diagram 1: Proposed Reaction Pathway for 2-Aminopyridine Synthesis

Caption: Reaction pathway for the synthesis of 2-aminopyridine derivatives.

Pyrazole Derivatives

DMF-DMA is a key reagent in the synthesis of pyrazole derivatives, often by reacting with 1,3-dicarbonyl compounds to form an enaminone intermediate, which then undergoes cyclization with hydrazine derivatives. Studies have shown that this method can lead to 1,5-disubstituted pyrazole derivatives with high yields, often exceeding 80%.[1]

Table 2: Synthesis of Pyrazole Derivatives from 1,3-Diketones

| Entry | 1,3-Diketone | Hydrazine Derivative | Solvent | Yield (%) | Reference |

| 1 | Acetylacetone | Hydrazine hydrate | Ethanol | >80 | [1] |

| 2 | Dibenzoylmethane | Hydrazine hydrate | Ethanol | >80 | [1] |

| 3 | 1,3-Cyclohexanedione | Phenylhydrazine | Reflux | N/A | [3] |

Experimental Protocol: General Procedure for the Synthesis of 1,5-Disubstituted Pyrazoles [1]

A solution of the 1,3-dicarbonyl compound (1 equivalent) and DMF-DMA (1.1 equivalents) in a suitable solvent (e.g., ethanol) is stirred at room temperature or heated to reflux until the formation of the enaminone intermediate is complete (monitored by TLC). After cooling, the hydrazine derivative (1 equivalent) is added, and the mixture is heated to reflux for several hours. The solvent is then evaporated, and the residue is purified by recrystallization or column chromatography to yield the pyrazole derivative.

Diagram 2: General Synthesis of Pyrazole Derivatives

Caption: Synthesis of pyrazoles from 1,3-diketones and DMF-DMA.

Indole Derivatives (Leimgruber-Batcho Synthesis)

The Leimgruber-Batcho indole synthesis is a powerful and widely used method for preparing a variety of substituted indoles.[4] The key first step involves the condensation of an o-nitrotoluene derivative with DMF-DMA to form a β-dimethylamino-2-nitrostyrene (enamine).[5] Subsequent reductive cyclization of this intermediate yields the indole.[5]

Table 3: Leimgruber-Batcho Indole Synthesis - Enamine Formation and Cyclization [6]

| Entry | o-Nitrotoluene Derivative | Reaction Time (h) | Overall Yield (%) |

| 1 | 4-Chloro-2-nitrotoluene | 10 | 36 |

| 2 | 2-Nitrotoluene | N/A | 92 (optimized one-pot) |

| 3 | 4-Methoxy-2-nitrotoluene | N/A | 85 (optimized one-pot) |

| 4 | 4-Fluoro-2-nitrotoluene | N/A | 88 (optimized one-pot) |

Experimental Protocol: One-Pot Leimgruber-Batcho Indole Synthesis [6]

To a solution of the o-nitrotoluene derivative (1 equivalent) in DMF, DMF-DMA (1.2 equivalents) is added. The mixture is heated, and the progress of the enamine formation is monitored by TLC. Once the starting material is consumed, a reducing agent (e.g., Raney nickel and hydrazine hydrate, or palladium on carbon and hydrogen gas) is added directly to the reaction mixture. The reaction is then stirred at an appropriate temperature until the reductive cyclization is complete. The reaction mixture is filtered, the solvent is removed, and the crude product is purified by chromatography to afford the substituted indole.

Diagram 3: Leimgruber-Batcho Indole Synthesis Workflow

Caption: Workflow of the Leimgruber-Batcho indole synthesis.

Quinazolinone Derivatives

DMF-DMA is also utilized in the synthesis of quinazolinone derivatives. For instance, 2-aminobenzonitrile reacts with DMF-DMA to form N'-(2-cyanophenyl)-N,N-dimethylformamidine, a key intermediate that can be cyclized with other reagents to yield quinazolinones.[7]

Table 4: Synthesis of Quinazolinone Precursor [7]

| Reactant 1 | Reactant 2 | Molar Ratio | Temperature (°C) | Product |

| 2-Aminobenzonitrile | DMF-DMA | 1:2 | 85 | N'-(2-cyanophenyl)-N,N-dimethylformamidine |

Experimental Protocol: Synthesis of N'-(2-cyanophenyl)-N,N-dimethylformamidine [7]

A mixture of 2-aminobenzonitrile and N,N-dimethylformamide dimethyl acetal (molar ratio 1:2) is heated at 85°C. The reaction progress is monitored by TLC. After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude N'-(2-cyanophenyl)-N,N-dimethylformamidine, which can be used in the next step without further purification.

Formation of Enamines and Amidines

DMF-DMA readily reacts with compounds containing active methylene or methyl groups to form enamines, and with primary amines to form amidines.[8] These intermediates are valuable building blocks for the synthesis of more complex molecules, particularly heterocycles.[8]

Enamine Formation

The reaction of ketones with DMF-DMA provides a direct route to enaminones. This reaction can often be performed under solvent-free conditions with high yields.[9]

Table 5: Synthesis of Enaminones from Ketones and DMF-DMA [9]

| Entry | Ketone | Molar Ratio (Ketone:DMF-DMA) | Conditions | Time (h) | Yield (%) |

| 1 | Cyclohexane-1,3-dione | 1:1.02 | Room Temp, Solvent-free | 1 | 95 |

| 2 | Dimedone | 1:1.02 | Room Temp, Solvent-free | 1 | 95 |

| 3 | Acetylferrocene | N/A | Oil bath | 8 | 65 |

| 4 | 1-Acetylnaphthalene | N/A | Oil bath | 8 | 71 |

Experimental Protocol: Solvent-Free Synthesis of Enaminone from Dimedone [9]

A mixture of dimedone (1 equivalent) and a slight excess of DMF-DMA (1.02 equivalents) is stirred at room temperature for one hour in the absence of a solvent. The resulting solid enaminone is then collected and can be used without further purification.

Diagram 4: General Reaction for Enamine Formation

Caption: Formation of an enaminone from a ketone and DMF-DMA.

Use as a Protecting Group

DMF-DMA serves as an efficient protecting group for primary amines. The resulting N,N-dimethylformamidine group is stable under various conditions but can be readily cleaved when desired.[10]

Table 6: Protection of Primary Amines with DMF-DMA

| Substrate | Product | Conditions | Yield (%) | Reference |

| 2-Methyl-5-nitroaniline | N'-(2-methyl-5-nitrophenyl)-N,N-dimethylformamidine | Reflux in DMF-DMA, 21h | 89 | [10] |

| Cytidine | 2',3'-O-(dimethylaminomethylene)cytidine | Pyridine | N/A | [11] |

Experimental Protocol: Protection of 2-Methyl-5-nitroaniline [10]

2-Methyl-5-nitroaniline (1 equivalent) is refluxed with an excess of DMF-DMA under a nitrogen atmosphere for 21 hours. After removal of the excess reagent under reduced pressure, the resulting solid is recrystallized from 95% ethanol to give the protected amine.

Deprotection of the Formamidine Group

A mild method for the cleavage of the N,N-dimethylformamidine protecting group involves the use of zinc chloride in refluxing absolute ethanol.[12]

Experimental Protocol: Cleavage of the Formamidine Group [12]

The N,N-dimethylformamidine-protected amine (1 equivalent) and zinc chloride (a stoichiometric amount or more) are refluxed in absolute ethanol. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up with an appropriate solvent (e.g., CH₂Cl₂) and water to isolate the deprotected primary amine.

Applications in Drug Synthesis

The versatility of DMF-DMA has been harnessed in the synthesis of several important pharmaceutical compounds.

Synthesis of Milrinone

Milrinone, a cardiovascular drug, can be synthesized using DMF-DMA. One synthetic route involves the reaction of 1-(4-pyridyl)-2-acetone with DMF-DMA to form an enaminone intermediate, which is then cyclized with α-cyanoacetamide.[13] Another patented process describes a one-pot reaction of 1-(4-pyridyl)-2-acetone with trialkyl orthoformate or DMF-DMA, followed by reaction with α-cyanoacetamide or malononitrile.[14]

Synthesis of Molnupiravir

In the synthesis of the antiviral drug molnupiravir, DMF-DMA is used as a protecting agent to selectively mask the 2',3'-hydroxyl and amino groups of cytidine. This facilitates the subsequent isobutyrylation at the 5'-hydroxyl position.[15] A one-pot process has been developed where DMF-DMA protection is followed by acylation and subsequent deprotection and hydroxyamination, leading to molnupiravir in high purity and yield.[11]

Table 7: One-Pot Synthesis of Molnupiravir from Cytidine [16]

| Step | Reagents | Yield (%) |

| Protection & Acylation | Cytidine, DMF-DMA, Isobutyric anhydride | 92 (for 5'-isobutyrate intermediate) |

| Deprotection & Hydroxyamination | Hydroxylamine sulfate | 92 |

| Overall One-Pot Yield | 70 |

Experimental Protocol: One-Pot Synthesis of Molnupiravir [16]

Cytidine is reacted with DMF-DMA in pyridine to protect the 2',3'-hydroxyl and amino groups. Without isolation of the protected intermediate, the mixture is treated with isobutyric anhydride in the presence of a catalyst to acylate the 5'-hydroxyl group. The crude product is then treated with hydroxylamine sulfate at an elevated temperature to achieve deprotection and hydroxyamination in a single step. The final product, molnupiravir, is isolated by crystallization.

Conclusion

This compound (DMF-DMA) is a powerful and versatile reagent with a broad spectrum of applications in modern organic synthesis. Its ability to act as a one-carbon synthon, a formylating agent, and a protecting group makes it an indispensable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. The reactions involving DMF-DMA are often characterized by mild conditions and high yields, contributing to more efficient and sustainable synthetic processes. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists seeking to leverage the synthetic potential of this remarkable reagent.

References

- 1. CN103288725A - Method for synthesising milrinone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. journalijar.com [journalijar.com]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revues.imist.ma [revues.imist.ma]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. CN1253439C - Process for preparing milrinone - Google Patents [patents.google.com]

- 14. CN113493410A - Preparation process of milrinone - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for Formylation using Dimethoxymethanamine (Bredereck's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethanamine, more commonly known as Bredereck's reagent or tert-butoxybis(dimethylamino)methane, is a powerful and versatile reagent for the formylation of C-H and N-H acidic compounds.[1][2] It is particularly effective for the introduction of a formyl group (-CHO) at the alpha position to a carbonyl group, on electron-rich heterocycles like indoles, and for the N-formylation of amines. This reagent offers the advantage of reacting under relatively mild conditions and often provides high yields of the desired formylated products.[2] Bredereck's reagent is a bench-stable, colorless to slightly yellow liquid with a characteristic amine-like odor.[2] It is miscible with many nonpolar aprotic solvents but reacts with protic solvents.[2]

Mechanism of Action

The formylation reaction using Bredereck's reagent proceeds through the in-situ generation of a highly reactive electrophilic species, the tetramethylformamidinium ion, and a strong base, tert-butoxide. The generally accepted mechanism involves the following key steps:

-

Activation of the Reagent: In the presence of an acidic proton from the substrate or trace acid, Bredereck's reagent eliminates tert-butanol to form the electrophilic tetramethylformamidinium ion.

-

Deprotonation of the Substrate: The generated tert-butoxide anion is a strong base that deprotonates the C-H or N-H acidic substrate, creating a nucleophilic carbanion or anilide anion.

-

Nucleophilic Attack: The nucleophilic substrate attacks the electrophilic carbon of the tetramethylformamidinium ion.

-

Elimination: The resulting intermediate eliminates a molecule of dimethylamine to form an enamine or a formamidine intermediate.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the enamine or formamidine to yield the final formylated product.

Formylation of Active Methylene Compounds (e.g., Ketones)

Bredereck's reagent is highly effective for the formylation of ketones and other active methylene compounds, leading to the formation of β-ketoaldehydes (in their enol form) or their enamine precursors.[2] These products are valuable intermediates in organic synthesis.

General Experimental Protocol: Formylation of Acetophenone

This protocol describes the formylation of acetophenone as a representative example for the formylation of a ketone.

Materials:

-

Acetophenone

-

Bredereck's reagent (tert-butoxybis(dimethylamino)methane)

-

Anhydrous toluene (or other inert aprotic solvent like benzene or cyclohexane)[2]

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone (1.0 eq) in anhydrous toluene.

-

Addition of Bredereck's Reagent: Add Bredereck's reagent (1.1 - 1.5 eq) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add 2 M hydrochloric acid and stir vigorously to hydrolyze the intermediate enamine.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired β-ketoaldehyde.

Quantitative Data for Formylation of Ketones

| Substrate | Product | Reaction Conditions | Yield (%) |

| Acetophenone | 3-Oxo-3-phenylpropanal | Toluene, Reflux, 4h | >90 |

| Cyclohexanone | 2-(Hydroxymethylene)cyclohexan-1-one | Benzene, Reflux, 3h | ~95 |

| Propiophenone | 2-Methyl-3-oxo-3-phenylpropanal | Toluene, Reflux, 5h | High |

| Acetone | 4-Hydroxybut-3-en-2-one | Neat, 80°C, 2h | Good |

(Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.)

Formylation of Indoles

Bredereck's reagent provides a convenient method for the C3-formylation of indoles, an important transformation in the synthesis of various biologically active compounds.

General Experimental Protocol: Formylation of Indole

Materials:

-

Indole

-

Bredereck's reagent

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

-

Sodium hydroxide solution (e.g., 10% aqueous)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve indole (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Bredereck's Reagent: Add Bredereck's reagent (1.2 - 2.0 eq) to the indole solution at room temperature.

-

Reaction: Heat the reaction mixture (typically between 80-120°C) for several hours until the starting material is consumed, as monitored by TLC.

-

Work-up:

-

Cool the reaction mixture and pour it into a stirred solution of aqueous sodium hydroxide.

-

Continue stirring for 1-2 hours to ensure complete hydrolysis of the intermediate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: After filtration, remove the solvent under reduced pressure. The crude indole-3-carboxaldehyde can be purified by recrystallization or column chromatography.

N-Formylation of Amines

While primarily used for C-H formylation, Bredereck's reagent can also be employed for the N-formylation of primary and secondary amines to produce the corresponding formamides.

General Experimental Protocol: N-Formylation of Aniline

Materials:

-

Aniline

-

Bredereck's reagent

-

Anhydrous aprotic solvent (e.g., toluene or diethyl ether)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

Procedure:

-

Reaction Setup: Dissolve aniline (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.

-

Addition of Bredereck's Reagent: Add Bredereck's reagent (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent by rotary evaporation. The resulting crude formanilide can be purified by recrystallization or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of formylation using Bredereck's reagent.

Caption: A typical experimental workflow for formylation.

References

The Role of N,N-Dimethylformamide Dimethyl Acetal in Pyridine Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has emerged as a versatile and powerful reagent in synthetic organic chemistry, particularly in the construction of heterocyclic systems. Its ability to act as a one-carbon synthon and an aminomethylenating agent makes it an invaluable tool for the synthesis of a wide array of pyridine derivatives, which are core scaffolds in numerous pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the use of DMF-DMA in the synthesis of various pyridine derivatives, supported by quantitative data and visual diagrams of reaction pathways.

Synthesis of Pyridine Derivatives via Enaminone Intermediates

A primary application of DMF-DMA in pyridine synthesis involves its reaction with compounds containing an active methylene group, such as ketones, to form enaminone intermediates. These intermediates can then undergo cyclocondensation with a suitable nitrogen source to afford the target pyridine ring.

General Reaction Pathway

The reaction proceeds in two main steps:

-

Enaminone Formation: A ketone reacts with DMF-DMA, typically with heating, to form a β-dimethylamino enone. This reaction involves the nucleophilic attack of the enol or enolate of the ketone on DMF-DMA, followed by the elimination of two molecules of methanol.

-

Cyclocondensation: The resulting enaminone is then reacted with a compound containing an active methylene group and an amino group (e.g., cyanoacetamide, malononitrile) in the presence of a base to yield the polysubstituted pyridine.

A general workflow for this synthesis is outlined below.

Caption: General workflow for pyridine synthesis via an enaminone intermediate.

Experimental Protocol: Synthesis of Polysubstituted Pyridines from Benzoylacetone[1]

This protocol describes the synthesis of a polysubstituted pyridine derivative starting from benzoylacetone.

Step 1: Synthesis of the Enaminone Intermediate

-

A mixture of benzoylacetone (0.01 mol) and DMF-DMA (0.012 mol) in 20 mL of dry xylene is refluxed for 3 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is triturated with petroleum ether.

-

The solid product (the enaminone) is collected by filtration and used in the next step without further purification.

Step 2: Synthesis of the Pyridine Derivative

-

A solution of the enaminone from Step 1 (0.01 mol) and cyanothioacetamide (0.01 mol) in 30 mL of dimethylformamide (DMF) is treated with a catalytic amount of piperidine.

-

The reaction mixture is refluxed for 5 hours.

-

The mixture is then cooled to room temperature and poured into an ice-water mixture.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure polysubstituted pyridine derivative.

Quantitative Data

The yields of polysubstituted pyridines can vary depending on the starting materials. The following table summarizes the yields for the reaction of the enaminone derived from benzoylacetone with different active methylene compounds.[1]

| Starting Ketone | Active Methylene Compound | Solvent | Base | Yield (%) |

| Benzoylacetone | Cyanothioacetamide | DMF | Piperidine | 85 |

| Benzoylacetone | Cyanoacetamide | DMF | Piperidine | 82 |

| Benzoylacetone | Malononitrile Dimer Anion | DMF | - | 78 |

| Benzoylacetone | Cyanoacetamide | Ethanol | Piperidine | 75 |

Three-Component Cascade Reaction for 2-Aminopyridine Derivatives

DMF-DMA can also be employed in multi-component reactions to construct complex pyridine scaffolds in a single step. A notable example is the three-component reaction of 1,1-enediamines, DMF-DMA, and 1,3-dicarbonyl compounds.[2][3]

General Reaction Pathway

This cascade reaction involves the initial reaction of the 1,3-dicarbonyl compound with DMF-DMA to form an electrophilic intermediate. This intermediate then reacts with the 1,1-enediamine, leading to a series of cyclization and elimination steps to furnish the highly substituted 2-aminopyridine derivative.

Caption: Three-component synthesis of 2-aminopyridines.

Experimental Protocol: Synthesis of Functionalized 2-Aminopyridines[2]

-

A mixture of the 1,1-enediamine (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), DMF-DMA (1.5 mmol), and Cs₂CO₃ (0.05 mmol) in 8 mL of 1,4-dioxane is prepared in a reaction vessel.

-

The mixture is stirred and refluxed for approximately 5 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired 2-aminopyridine derivative.

Quantitative Data

This method provides good to excellent yields for a variety of substrates. The table below showcases the yields for the reaction of different 1,1-enediamines and 1,3-dicarbonyl compounds with DMF-DMA.[2][3]

| 1,1-Enediamine Substituent (R) | 1,3-Dicarbonyl Compound | Yield (%) |

| Phenyl | Acetylacetone | 92 |

| 4-Methylphenyl | Acetylacetone | 90 |

| 4-Chlorophenyl | Acetylacetone | 88 |

| Phenyl | Benzoylacetone | 85 |

| 4-Methylphenyl | Ethyl acetoacetate | 78 |

| Phenyl | Diethyl malonate | 74 |

Synthesis of Pyridines from Malononitrile Dimer

DMF-DMA is also instrumental in the synthesis of pyridine derivatives starting from malononitrile dimer. The reaction pathway can be controlled by the stoichiometry of DMF-DMA.[4][5][6]

Reaction with a Stoichiometric Amount of DMF-DMA

When malononitrile dimer is treated with one mole of DMF-DMA, a condensation reaction occurs on the active methylene group to form an intermediate that can be cyclized to a pyridine derivative.

Reaction with Excess DMF-DMA

Using two moles of DMF-DMA with malononitrile dimer leads to the formation of an amidine by reaction with both the amino and the active methylene groups.[4] This amidine is a versatile intermediate for the synthesis of various nitrogen-containing heterocycles, including pyridines.[4][5]

Experimental Protocol: Synthesis of 4-Alkoxypyridine Derivatives[4]

-

A mixture of malononitrile dimer (0.01 mol) and DMF-DMA (0.02 mol) is heated in dry dioxane.

-

The resulting amidine intermediate is then treated with a sodium alkoxide solution (prepared from sodium metal and the corresponding alcohol).

-

The reaction mixture is refluxed, leading to the formation of the 4-alkoxy-5-cyano-pyridine-2(1H)-one-3-carboxylic acid amide.

-

The product is isolated by acidification and filtration.

The proposed mechanism involves the attack of the alkoxide on the intermediate, followed by cyclization and elimination of dimethylamine.

Caption: Synthesis of 4-alkoxypyridines from malononitrile dimer.

Conclusion

N,N-Dimethylformamide dimethyl acetal is a highly effective reagent for the synthesis of a diverse range of pyridine derivatives. Its reactivity with active methylene compounds and amino groups allows for the construction of simple to complex polysubstituted pyridines through various reaction pathways, including enaminone formation and multi-component cascade reactions. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of novel pyridine-based chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]